molecular formula C26H34N6O3S B3012864 1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-60-3

1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3012864
CAS No.: 1111221-60-3
M. Wt: 510.66
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Description

Properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3S/c1-2-14-31-24(35)20-13-12-17(23(34)28-19-10-6-7-11-19)15-21(20)32-25(31)29-30-26(32)36-16-22(33)27-18-8-4-3-5-9-18/h12-13,15,18-19H,2-11,14,16H2,1H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKULDPVAOAJISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the cyclohexylcarbamoyl group and the sulfanyl linkage. Common reagents used in these reactions include cyclohexyl isocyanate, cyclopentanone, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Molecular Formula

The molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S.

Anticancer Activity

Research indicates that compounds similar to 1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant anticancer properties.

Case Studies

  • Colorectal Cancer : A study demonstrated that a related compound effectively reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Breast Cancer : In vitro assays indicated that similar compounds significantly inhibited the growth of breast cancer cells by targeting estrogen receptor pathways.

Anti-inflammatory Properties

Some derivatives have shown potential as anti-inflammatory agents. The presence of sulfanyl and carbamoyl groups may enhance their ability to modulate inflammatory responses.

Mechanism

The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Research has indicated that these compounds can reduce inflammation in animal models of arthritis, suggesting their potential for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this class of compounds may possess antimicrobial properties against various pathogens.

Mechanism

The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotes
AnticancerHighEffective against multiple cancer types
Anti-inflammatoryModerateReduces cytokine levels
AntimicrobialPreliminary findingsActive against various pathogens

Table 2: Case Study Overview

Study TypeCancer TypeResults
In vitroColorectalSignificant tumor size reduction
In vivoBreastGrowth inhibition observed
In vitroMicrobial infectionsBroad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of 1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Data Tables of Comparative Attributes

Compound Name Key Substituents (Position) Structural Implications
Target Compound 1: Cyclohexylcarbamoylmethyl sulfanyl; 4: Propyl High hydrophobicity; moderate steric bulk
F472-0542 () 1: 2-Oxo-2-phenylethyl sulfanyl; 4: 3-Methylbutyl Aromatic interactions; enhanced lipophilicity
CAS 2034514-49-1 () 1: 3-Fluorophenylmethyl sulfanyl; 4: 4-Methylphenylmethyl Halogen bonding; π-π stacking

Research Findings and Functional Implications

  • Pharmacokinetic Optimization : The target compound’s cyclohexylcarbamoyl group may improve solubility compared to purely aromatic sulfanyl analogs, while the propyl chain balances metabolic stability and steric demands .
  • Synthesis Considerations : Analogous to methods in , the target compound’s synthesis likely involves N-acylation, cyclization, and sulfanyl group introduction, though specific protocols remain undisclosed .

Conclusion The target compound’s structural design reflects strategic modifications to optimize bioavailability, target affinity, and metabolic stability relative to its analogs.

Biological Activity

1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1111221-60-3) is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antihistaminic activities.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core fused with a triazole ring. Its molecular formula is C26H34N6O3SC_{26}H_{34}N_{6}O_{3}S with a molecular weight of approximately 510.65 g/mol. The presence of various functional groups suggests potential interactions with multiple biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline-based compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, related compounds with similar structural motifs have demonstrated IC50 values in the range of 2.90 to 8.10 µM against cancer cell lines such as MCF-7 and HCT-116 .

Table 1: Cytotoxicity Data of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
Quinazoline Derivative 1MCF-75.70
Quinazoline Derivative 2HCT-1162.90
Quinazoline Derivative 3MCF-78.10
Quinazoline Derivative 4HCT-1166.40

These findings suggest that the compound may have similar or enhanced efficacy in targeting cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

Antihistaminic Activity

In vivo studies on related triazoloquinazoline derivatives have shown promising H1-antihistaminic activity. For example, compounds in this class were able to protect guinea pigs from histamine-induced bronchospasm, with one compound demonstrating a protection rate of 72.96% compared to the standard chlorpheniramine maleate's 71% . This suggests that the target compound may also possess antihistaminic properties.

The biological activities of quinazoline derivatives are often linked to their ability to interact with specific proteins involved in cancer progression and allergic responses. The triazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can enhance binding affinity to target proteins.

Case Studies

  • Anticancer Study : A study investigated the effects of quinazoline-based glycosides on apoptosis induction in HCT-116 cells. The results indicated that these compounds could induce apoptosis by modulating p53 and Bcl-2 levels, leading to cell cycle arrest .
  • Antihistamine Efficacy : In a comparative study, several triazoloquinazoline derivatives were evaluated for their ability to inhibit bronchoconstriction in animal models. The results highlighted that these compounds could serve as effective alternatives to traditional antihistamines with reduced sedation effects .

Safety Profile

While the anticancer and antihistaminic activities are promising, it is crucial to assess the safety profile of these compounds. Preliminary studies suggest that certain derivatives exhibit favorable safety profiles, but comprehensive toxicity studies are necessary to establish their clinical viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization of thiourea derivatives (e.g., cyclohexylamine with thiocyanate) to form the triazoloquinazoline core, followed by functionalization via nucleophilic substitution or acylation .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) to isolate intermediates and final products.
  • Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyclopentylamine), solvent polarity (DMF or THF), and temperature (70–90°C). Reported yields for analogous triazoloquinazolines range from 39–65% .

Q. What spectroscopic and analytical techniques are critical for confirming its structure?

  • Key techniques :

  • 1H NMR : Identify substituent environments (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; sulfanyl groups via coupling patterns) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from calculated values) .
    • Supplementary methods : FT-IR for carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups.

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Critical factors :

  • Oxidation control : Use inert atmospheres (N2/Ar) to prevent sulfanyl group oxidation to sulfoxides/sulfones .
  • Catalyst selection : Palladium catalysts (e.g., Pd/C) may reduce undesired cyclization byproducts.
  • Temperature gradients : Slow heating (1–2°C/min) minimizes decomposition of thermally labile intermediates.
    • Case study : Analogous compounds show 10–15% byproduct reduction when using DMF as solvent vs. DMSO due to reduced oxidative side reactions .

Q. What computational methods are used to predict its interactions with biological targets?

  • Approaches :

  • Molecular docking (AutoDock/Vina) : Simulate binding to kinase domains (e.g., EGFR or Aurora kinases) using PDB structures .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. cyclopentyl) with inhibitory activity .
    • Validation : Cross-check with experimental IC50 values from enzyme assays.

Q. How can structural-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Key modifications :

  • Triazole core : Replace propyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions .
  • Sulfanyl group : Substitute with sulfonamide for improved metabolic stability .
    • Data-driven design : Compare IC50 values of derivatives (e.g., 5-cyclopentyl vs. 5-cycloheptyl analogs show 3-fold potency differences) .

Q. How to resolve discrepancies in biological activity data across studies?

  • Troubleshooting :

  • Purity validation : Reanalyze compounds via HPLC (>95% purity threshold) to rule out impurity-driven artifacts .
  • Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Pool data from 3–5 independent studies to identify outliers (e.g., ±20% deviation in EC50 values) .

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